Lipophilicity (LogP) Enhancement: 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid vs. 6-Phenylnicotinic Acid
The ortho‑trifluoromethoxy group increases lipophilicity by approximately 1.2 log units relative to the non‑fluorinated phenyl analogue, directly improving predicted membrane permeability and oral bioavailability potential.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.51 (measured/computed); XLogP = 3.2 |
| Comparator Or Baseline | 6-Phenylnicotinic acid: ACD/LogP = 2.15; XLogP3-AA = 2.0 |
| Quantified Difference | ΔLogP = +1.36 (measured) / +1.2 (XLogP) |
| Conditions | Calculated/predicted values from vendor datasheets and PubChem; consistent across multiple prediction platforms. |
Why This Matters
Higher LogP directly correlates with increased passive membrane permeability, a critical parameter for lead optimization in CNS and intracellular target programs.
